N-(3-methylbutan-2-yl)thieno[3,2-d]pyrimidin-4-amine
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Overview
Description
N-(3-methylbutan-2-yl)thieno[3,2-d]pyrimidin-4-amine is a compound belonging to the thienopyrimidine class.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylbutan-2-yl)thieno[3,2-d]pyrimidin-4-amine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the reactants to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-methylbutan-2-yl)thieno[3,2-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(3-methylbutan-2-yl)thieno[3,2-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(3-methylbutan-2-yl)thieno[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, disrupting the bacterium’s energy metabolism . This inhibition is achieved through binding to the active site of the enzyme, preventing its normal function .
Comparison with Similar Compounds
Similar Compounds
- Thieno[3,2-d]pyrimidin-4-ones
- Thieno[3,4-b]pyridine derivatives
- N-methylthieno[2,3-d]pyrimidin-4-amine
Uniqueness
N-(3-methylbutan-2-yl)thieno[3,2-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other thienopyrimidine derivatives .
Properties
Molecular Formula |
C11H15N3S |
---|---|
Molecular Weight |
221.32 g/mol |
IUPAC Name |
N-(3-methylbutan-2-yl)thieno[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C11H15N3S/c1-7(2)8(3)14-11-10-9(4-5-15-10)12-6-13-11/h4-8H,1-3H3,(H,12,13,14) |
InChI Key |
YEOJAZYKGDMBOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NC1=NC=NC2=C1SC=C2 |
Origin of Product |
United States |
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